molecular formula C19H18Cl3N5 B11523233 1-{[1-(3-chlorophenyl)-1H-tetrazol-5-yl](2,4-dichlorophenyl)methyl}piperidine

1-{[1-(3-chlorophenyl)-1H-tetrazol-5-yl](2,4-dichlorophenyl)methyl}piperidine

Cat. No.: B11523233
M. Wt: 422.7 g/mol
InChI Key: JYRMPEYOZLYMJZ-UHFFFAOYSA-N
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Description

1-{1-(3-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YLMETHYL}PIPERIDINE is a complex organic compound characterized by the presence of a tetrazole ring, chlorophenyl groups, and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{1-(3-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YLMETHYL}PIPERIDINE typically involves multi-step organic reactions. One common method includes the formation of the tetrazole ring through cyclization reactions involving azides and nitriles. The chlorophenyl groups are introduced via electrophilic aromatic substitution reactions. The final step often involves the coupling of the tetrazole intermediate with a piperidine derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for cyclization reactions and advanced purification techniques such as chromatography and recrystallization to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1-{1-(3-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YLMETHYL}PIPERIDINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

1-{1-(3-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YLMETHYL}PIPERIDINE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials with unique chemical properties.

Mechanism of Action

The mechanism of action of 1-{1-(3-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YLMETHYL}PIPERIDINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The tetrazole ring and chlorophenyl groups play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chlorophenyl)piperazine: Shares the piperazine moiety and chlorophenyl group but lacks the tetrazole ring.

    1-(2,4-Dichlorophenyl)piperazine: Similar structure but with different substitution patterns on the phenyl ring.

Uniqueness

1-{1-(3-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YLMETHYL}PIPERIDINE is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H18Cl3N5

Molecular Weight

422.7 g/mol

IUPAC Name

1-[[1-(3-chlorophenyl)tetrazol-5-yl]-(2,4-dichlorophenyl)methyl]piperidine

InChI

InChI=1S/C19H18Cl3N5/c20-13-5-4-6-15(11-13)27-19(23-24-25-27)18(26-9-2-1-3-10-26)16-8-7-14(21)12-17(16)22/h4-8,11-12,18H,1-3,9-10H2

InChI Key

JYRMPEYOZLYMJZ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(C2=C(C=C(C=C2)Cl)Cl)C3=NN=NN3C4=CC(=CC=C4)Cl

Origin of Product

United States

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